(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminium
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Overview
Description
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: is a coordination compound with the molecular formula C14H22AlClO3 and a molecular weight of 300.76 g/mol . This compound features an aluminum center coordinated to a 4-chlorophenolate ligand and two 2-methylpropan-1-olato ligands.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting aluminum chloride with 4-chlorophenol and 2-methylpropan-1-ol in an appropriate solvent, such as dichloromethane, under anhydrous conditions.
Ligand Exchange: Another method involves the ligand exchange reaction where a preformed aluminum complex is treated with 4-chlorophenol and 2-methylpropan-1-ol in a suitable solvent.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced aluminum complexes.
Substitution: Substitution reactions can occur at the chlorophenolate ligand, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid, 4-chlorobenzaldehyde.
Reduction: Reduced aluminum complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug delivery systems and therapeutic applications.
Industry: Applied in materials science for the development of new materials and coatings.
Mechanism of Action
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: can be compared with other similar aluminum-based coordination compounds, such as (4-Chlorophenolato)bis(ethanolato)aluminum and (4-Chlorophenolato)bis(acetato)aluminum . The uniqueness of this compound lies in its specific ligands, which influence its reactivity and applications.
Comparison with Similar Compounds
(4-Chlorophenolato)bis(ethanolato)aluminum
(4-Chlorophenolato)bis(acetato)aluminum
Properties
CAS No. |
71411-86-4 |
---|---|
Molecular Formula |
C14H22AlClO3 |
Molecular Weight |
300.76 g/mol |
IUPAC Name |
(4-chlorophenoxy)-bis(2-methylpropoxy)alumane |
InChI |
InChI=1S/C6H5ClO.2C4H9O.Al/c7-5-1-3-6(8)4-2-5;2*1-4(2)3-5;/h1-4,8H;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |
InChI Key |
PJTFMUSOASBQCC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CO[Al](OCC(C)C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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